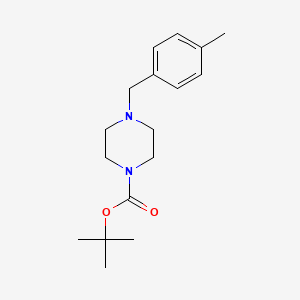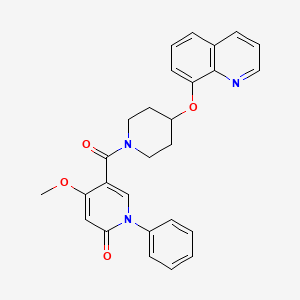
2,5-Dibromopyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dibromopyridine-4-carbonitrile is a chemical compound with the molecular formula C6H2Br2N2. It is a derivative of pyridine, characterized by the presence of two bromine atoms at the 2nd and 5th positions and a cyano group at the 4th position. This compound is widely used in organic synthesis and serves as a building block for various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromopyridine-4-carbonitrile typically involves the bromination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes bromination using N-bromosuccinimide (NBS) to form 2,5-dibromopyridine. This intermediate is then subjected to a Sandmeyer reaction, where the diazonium salt is treated with bromine to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dibromopyridine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura and Ullmann-type coupling reactions to form complex organic structures.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: This reaction involves the use of aryl boronic acids and palladium catalysts under basic conditions.
Ullmann-Type Coupling: This reaction uses copper catalysts and bases like t-BuOLi in solvents such as toluene.
Major Products:
Ortho-Aza-Terphenyl Compounds: Formed through Suzuki-Miyaura coupling.
9-Substituted Carbazoles: Produced via Ullmann-type coupling reactions.
Aplicaciones Científicas De Investigación
2,5-Dibromopyridine-4-carbonitrile has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dibromopyridine-4-carbonitrile is primarily related to its ability to participate in various chemical reactions. Its bromine atoms and cyano group make it a versatile intermediate in organic synthesis. The compound can form covalent bonds with other molecules, facilitating the construction of complex structures. The molecular targets and pathways involved depend on the specific reactions and applications .
Comparación Con Compuestos Similares
2,5-Dibromopyridine: Lacks the cyano group but shares similar reactivity.
2,6-Dibromopyridine: Has bromine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 2,5-Dibromopyridine-4-carbonitrile is unique due to the presence of both bromine atoms and a cyano group, which enhances its reactivity and versatility in organic synthesis. This combination allows for the formation of a wide range of complex molecules, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
2,5-dibromopyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJLQDHWWHDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-{[(1E)-(3-ethoxy-2-hydroxyphenyl)methylene]amino}benzoate](/img/structure/B2989820.png)
![3-[5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(furan-2-ylmethyl)propanamide](/img/structure/B2989821.png)
![3,4,5-triethoxy-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2989823.png)
![2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]-N-phenylacetamide](/img/structure/B2989825.png)
![7-chloro-N-[2-(trifluoromethyl)benzyl]-4-quinazolinamine](/img/structure/B2989826.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate](/img/structure/B2989833.png)
![N-butyl-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2989834.png)


![2-{[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2989840.png)

![4-ethoxy-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2989842.png)

